3-Methoxy-4-(prop-2-ynyloxy)benzoic acid

Description

Contextual Significance as a Versatile Chemical Entity for Research

3-Methoxy-4-(prop-2-ynyloxy)benzoic acid is a versatile organic compound that has garnered attention in various scientific fields due to its unique molecular architecture. It serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules. chemimpex.com Its utility is rooted in the combination of a stable benzoic acid core with reactive functional groups, making it an important intermediate in the synthesis of a range of target compounds. chemimpex.comchemixl.com The compound's adaptability allows for its application in diverse areas of chemical research, from the development of novel materials to the synthesis of biologically active molecules. chemimpex.com

Structural Features and Their Implications for Chemical Reactivity and Synthetic Utility

The chemical behavior and synthetic potential of this compound are dictated by its distinct structural components: a benzoic acid moiety, a methoxy (B1213986) group, and a propargyloxy group.

Benzoic Acid Moiety : The carboxylic acid group is a key functional group that can undergo a variety of chemical transformations, including esterification and amidation. chemixl.com This allows for the covalent linking of the molecule to other chemical entities.

Methoxy Group : The electron-donating methoxy group (-OCH₃) attached to the benzene (B151609) ring influences the reactivity of the aromatic system.

Propargyloxy Group : The presence of a terminal alkyne in the propargyloxy group (-OCH₂C≡CH) is a particularly significant feature. This functional group is a versatile handle for a variety of chemical reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the efficient and specific conjugation of the molecule to other molecules containing an azide (B81097) group.

These features combined make this compound a trifunctional building block with orthogonal reactivity, meaning that each functional group can be reacted selectively without affecting the others under appropriate conditions.

Table 1: Key Structural Features and Their Synthetic Implications

| Structural Feature | Chemical Group | Implication for Reactivity and Synthetic Utility |

|---|---|---|

| Benzoic Acid | -COOH | Enables formation of esters, amides, and other acyl derivatives. |

| Methoxy Group | -OCH₃ | Modulates the electronic properties of the aromatic ring. |

Overview of Key Research Domains Utilizing the Compound

The unique structural characteristics of this compound have led to its use in several key areas of academic and industrial research.

Pharmaceutical Development : This compound is utilized as an intermediate in the synthesis of new pharmaceutical agents. chemimpex.com Its structural motifs can be found in more complex molecules designed to interact with biological targets. For instance, the related precursor, 4-hydroxy-3-methoxybenzoic acid (vanillic acid), is a starting material in the synthesis of Bosutinib, a kinase inhibitor used in cancer therapy. mdpi.com

Material Science : In the field of material science, this compound can be used in the development of advanced materials, such as polymers with tailored properties. chemimpex.com The propargyl group can be polymerized or used to functionalize existing polymers, potentially enhancing their thermal or mechanical characteristics. chemimpex.com

Agrochemical Chemistry : The compound finds application in the formulation of herbicides and pesticides. chemimpex.com Its derivatives can be designed to target specific biological pathways in plants or insects, contributing to crop protection. chemimpex.com

Organic Synthesis : Beyond specific applications, this compound is a valuable tool for organic chemists as a versatile building block for constructing complex molecular architectures. chemimpex.comchemixl.com Its ability to undergo various chemical transformations allows for the creation of a diverse range of derivatives. chemimpex.com

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀O₄ scbt.com |

| Molecular Weight | 206.20 g/mol scbt.com |

| CAS Number | 85680-64-4 sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Purity | ≥ 95% chemimpex.com |

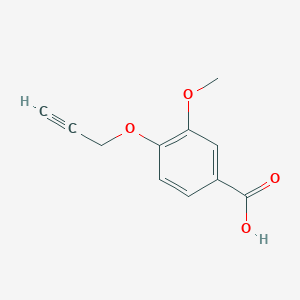

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methoxy-4-prop-2-ynoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-3-6-15-9-5-4-8(11(12)13)7-10(9)14-2/h1,4-5,7H,6H2,2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBULVBEPSHSEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00519501 | |

| Record name | 3-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00519501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85680-64-4 | |

| Record name | 3-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00519501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methoxy 4 Prop 2 Ynyloxy Benzoic Acid

Alkylation Approaches from Substituted Benzoic Acid Precursors

The synthesis of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid is commonly achieved through the O-alkylation of a phenolic precursor, a method rooted in the well-established Williamson ether synthesis. This approach involves the deprotonation of a hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack an alkylating agent.

Reaction Conditions and Mechanistic Considerations

The reaction is typically carried out by treating a solution of the phenolic precursor with a suitable base to generate the phenoxide ion. Subsequently, an alkylating agent, in this case, a propargyl halide, is introduced. The mechanism follows a bimolecular nucleophilic substitution (SN2) pathway, where the phenoxide ion displaces the halide from the propargyl group.

For the synthesis of a related compound, prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate, a solution of 4-hydroxy-3-methoxybenzoic acid was treated with potassium carbonate in acetone (B3395972) and stirred under reflux for approximately 30 minutes. researchgate.net Following this, propargyl bromide was added, and the mixture was stirred for an additional 4 hours. researchgate.netvapourtec.comphasetransfercatalysis.com

Role of Precursors such as 4-Hydroxy-3-methoxybenzoic Acid

The principal precursor for the synthesis of this compound is 4-hydroxy-3-methoxybenzoic acid, also known as vanillic acid. researchgate.netvapourtec.comphasetransfercatalysis.com This aromatic phenolic acid serves as the foundational scaffold, providing the benzoic acid moiety with the methoxy (B1213986) group at the 3-position and the crucial hydroxyl group at the 4-position, which is the site of alkylation. researchgate.netvapourtec.comphasetransfercatalysis.com The electronic properties of the benzene (B151609) ring, influenced by the carboxyl and methoxy groups, affect the acidity of the phenolic hydroxyl, which is a key factor in its reactivity.

Investigation of Base and Solvent Systems for Optimized Yields

The choice of base and solvent is critical for optimizing the yield and purity of the final product. A variety of bases and solvents can be employed in Williamson ether synthesis, each with its own advantages and disadvantages.

Bases: Commonly used bases include alkali metal carbonates (e.g., potassium carbonate, cesium carbonate), hydroxides (e.g., sodium hydroxide, potassium hydroxide), and hydrides (e.g., sodium hydride). The strength of the base influences the rate of phenoxide formation. For instance, potassium carbonate is a moderately strong base that is widely used due to its effectiveness, ease of handling, and affordability. researchgate.netvapourtec.comphasetransfercatalysis.com

Solvents: Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the base while not strongly solvating the nucleophilic anion, thus enhancing its reactivity. Commonly used solvents include acetone, dimethylformamide (DMF), and acetonitrile. In a documented synthesis of a similar compound, acetone was used as the solvent. researchgate.netvapourtec.comphasetransfercatalysis.com The selection of the solvent can also influence the reaction temperature and the solubility of the reactants and reagents.

For the O-propargylation of various phenols, studies have shown that using potassium carbonate as the base in acetone under reflux conditions can lead to good to very good yields. The reaction time is a crucial parameter, and in some cases, allowing the phenol (B47542) to stir with the base for a period before the addition of propargyl bromide can be beneficial.

Below is an interactive data table summarizing a typical laboratory synthesis based on available research.

| Parameter | Value |

| Precursor | 4-Hydroxy-3-methoxybenzoic acid |

| Alkylating Agent | Propargyl bromide |

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | Acetone |

| Temperature | Reflux |

| Reaction Time | ~4.5 hours |

Advanced Purification and Isolation Techniques in Laboratory Synthesis

Following the completion of the reaction, a series of purification and isolation steps are necessary to obtain this compound of high purity.

A typical workup procedure involves concentrating the reaction mixture under vacuum to remove the solvent. researchgate.netvapourtec.comphasetransfercatalysis.com The resulting residue is then subjected to an extraction process. This usually involves dissolving the residue in an organic solvent, such as ethyl acetate, and washing it successively with water and brine. researchgate.netvapourtec.comphasetransfercatalysis.com This removes inorganic salts and other water-soluble impurities. The organic layer is then dried over an anhydrous drying agent like sodium sulfate (B86663) and filtered. researchgate.netvapourtec.comphasetransfercatalysis.com

For further purification, recrystallization is a powerful technique. The crude product can be dissolved in a suitable solvent or a mixture of solvents at an elevated temperature and then allowed to cool slowly. This process promotes the formation of a crystalline solid of the desired compound, leaving impurities behind in the mother liquor. For a related compound, recrystallization from a mixed solvent system of dichloromethane (B109758) and hexane (B92381) yielded colorless needles. researchgate.net

Advanced purification for carboxylic acids can also involve:

Acid-Base Extraction: The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to convert the carboxylic acid into its water-soluble carboxylate salt. The aqueous layer is then separated, acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which is then collected by filtration.

Chromatography: For very high purity, column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system can be employed to separate the target compound from any remaining impurities.

Design of Efficient and Scalable Synthetic Pathways

Transitioning a laboratory-scale synthesis to an efficient and scalable industrial process requires careful consideration of several factors to ensure safety, cost-effectiveness, and environmental sustainability.

Key considerations for scalable synthesis include:

Reagent Selection: For large-scale production, the cost and availability of starting materials and reagents are paramount. While propargyl bromide is effective, its lachrymatory nature and potential toxicity may necessitate specialized handling procedures. Alternative, less hazardous propargylating agents could be explored.

Solvent Choice and Recovery: The use of large volumes of volatile organic solvents like acetone can be problematic on an industrial scale due to safety and environmental concerns. Investigating greener solvents or solvent-free conditions is a desirable goal. Furthermore, implementing efficient solvent recovery and recycling systems is crucial for economic and environmental reasons.

Reaction Technology:

Phase-Transfer Catalysis (PTC): For biphasic reaction systems (e.g., an aqueous solution of the phenoxide and an organic solution of the alkylating agent), phase-transfer catalysts can significantly enhance reaction rates and eliminate the need for anhydrous conditions. This can simplify the process and reduce costs.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing for industrial-scale synthesis. These include improved heat and mass transfer, enhanced safety due to smaller reaction volumes at any given time, and the potential for straightforward automation and integration of in-line purification steps. A flow process for the O-alkylation of phenols has been shown to be efficient, affording desired ethers in high yields and with very short reaction times.

Process Optimization: A thorough optimization of reaction parameters such as temperature, pressure, reaction time, and stoichiometry is essential to maximize yield and throughput while minimizing energy consumption and waste generation.

Workup and Purification: The purification methods must also be scalable. Large-scale extractions and crystallizations require appropriate equipment. The environmental impact of waste streams from these processes must also be managed.

By addressing these factors, a robust, efficient, and economically viable process for the large-scale production of this compound can be designed.

Chemical Reactivity and Transformation Pathways

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne is a highly versatile functional group that can participate in a variety of addition and coupling reactions.

The terminal alkyne of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and highly regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an organic azide (B81097). The resulting triazole serves as a robust and chemically stable linker to connect the benzoic acid core to other molecules, such as biomolecules, polymers, or fluorescent tags. This modular approach is instrumental in the development of functional materials and bioconjugates.

| Reactant A | Reactant B | Catalyst | Product | Application |

| This compound | Organic Azide (R-N₃) | Copper(I) salt | 1,4-disubstituted 1,2,3-triazole | Bioconjugation, Drug Discovery, Materials Science |

The alkyne functionality also opens pathways for polymerization and the formation of cross-linked networks. For instance, terminal alkynes can undergo polymerization through various catalytic methods, leading to the formation of polyacetylene-type structures. Furthermore, the presence of the alkyne allows for its use as a cross-linking agent in polymer chemistry. For example, it can react with other functional groups, such as azides in a polymer backbone, to form a cross-linked network, thereby enhancing the mechanical and thermal properties of the material. While specific polymerization studies on this compound are not extensively documented, the known reactivity of terminal alkynes suggests its high potential in this area.

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group is a classic functional handle for a variety of chemical transformations, most notably esterification and amidation.

The carboxylic acid group of this compound can be readily converted to a wide array of esters through reaction with various alcohols under acidic or base-catalyzed conditions. Common methods include Fischer esterification with an alcohol in the presence of a strong acid catalyst, or reaction with an alkyl halide in the presence of a base. The resulting esters often exhibit altered solubility and biological activity compared to the parent carboxylic acid.

| Reactant | Reagent | Conditions | Product |

| This compound | Alcohol (R-OH) | Acid catalyst (e.g., H₂SO₄) | 3-Methoxy-4-(prop-2-ynyloxy)benzoate ester |

| This compound | Alkyl halide (R-X) | Base (e.g., K₂CO₃) | 3-Methoxy-4-(prop-2-ynyloxy)benzoate ester |

Amidation, the reaction of the carboxylic acid with an amine, is another fundamental transformation. This reaction typically requires activation of the carboxylic acid, for instance, by converting it to an acyl chloride or using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting amides are generally more stable than the corresponding esters and are a common feature in many biologically active molecules. The formation of an acyl chloride from the carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) provides a highly reactive intermediate for the synthesis of both esters and amides.

| Reactant | Reagent(s) | Product |

| This compound | Amine (R-NH₂) + Coupling agent (e.g., EDC) | 3-Methoxy-4-(prop-2-ynyloxy)benzamide |

| This compound | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | 3-Methoxy-4-(prop-2-ynyloxy)benzamide |

Reactivity of the Methoxy (B1213986) and Propargyloxy Ether Linkages

The two ether linkages in this compound, the methoxy group and the propargyloxy group, are generally stable under many reaction conditions. However, they can be cleaved under specific, often harsh, conditions.

The aryl methyl ether can be cleaved using strong acids like HBr or HI, or with Lewis acids such as BBr₃. Cleavage of the methoxy group would yield the corresponding phenol (B47542).

The propargyl ether linkage can also be cleaved under certain conditions, although it is generally more stable than the methyl ether to some reagents. More notably, aryl propargyl ethers can undergo thermal rearrangement reactions, such as the Claisen rearrangement, to form chromene derivatives. acs.orgnsf.govfigshare.comresearchgate.net This transformation involves a acs.orgacs.org-sigmatropic rearrangement of the propargyl group to the ortho position of the benzene (B151609) ring, followed by subsequent cyclization. The regioselectivity of this rearrangement can be influenced by substituents on the aromatic ring.

Role as an Intermediate in Multi-step Organic Syntheses

This compound is a versatile intermediate compound utilized in the multi-step synthesis of complex organic molecules, particularly in the development of pharmaceuticals and advanced materials. chemimpex.com Its chemical structure, featuring a carboxylic acid, a methoxy group, and a propargyl ether on a benzene ring, allows for a variety of chemical transformations, making it a valuable building block for creating diverse molecular architectures. chemimpex.com

The primary role of this benzoic acid derivative in multi-step syntheses is often as a precursor for the construction of heterocyclic ring systems, most notably the quinazoline core. Quinazoline-based molecules are of significant interest in medicinal chemistry, with many exhibiting potent activity as kinase inhibitors for cancer therapy. The general synthetic strategy involves a series of transformations to build the quinazoline scaffold onto the substituted benzene ring of the starting benzoic acid.

A representative synthetic pathway for the synthesis of 4-anilinoquinazoline derivatives, which are known kinase inhibitors, illustrates the utility of benzoic acid precursors structurally analogous to this compound. This established methodology can be applied to synthesize novel compounds from the target acid. The typical sequence of reactions is as follows:

Nitration: The first step involves the nitration of the benzene ring. This is a crucial step to introduce a nitro group, which will later be transformed into an amine, a key component for the formation of the quinazoline ring.

Reduction: The nitro group is then reduced to an amino group. This is commonly achieved using reagents like iron powder in the presence of an acid.

Quinazoline Ring Formation: The resulting aminobenzoic acid derivative undergoes cyclization to form the quinazolinone ring system. This is often accomplished by reacting the intermediate with formamidine acetate.

Chlorination: The hydroxyl group on the quinazolinone ring is then converted to a chlorine atom, creating a reactive site for the final coupling step. Reagents such as oxalyl chloride are typically used for this transformation.

Coupling with Anilines: The final step is the nucleophilic substitution of the chlorine atom with a substituted aniline. This reaction forms the final 4-anilinoquinazoline product.

This multi-step process allows for the creation of a library of different 4-anilinoquinazoline derivatives by varying the substituted aniline used in the final step. The propargyloxy group on the starting material can also be further modified in subsequent steps, for example, through "click" chemistry reactions, to attach other molecular fragments and further diversify the final products.

The following table outlines the intermediates and the final product in a typical synthesis of a 4-anilinoquinazoline derivative starting from a closely related precursor, demonstrating the pathway applicable to this compound.

| Step | Intermediate/Product Name | Molecular Formula | Key Transformation |

|---|---|---|---|

| Starting Material | This compound | C11H10O4 | - |

| 1 | Methyl 3-methoxy-2-nitro-4-(prop-2-ynyloxy)benzoate | C12H11NO6 | Nitration |

| 2 | Methyl 2-amino-3-methoxy-4-(prop-2-ynyloxy)benzoate | C12H13NO4 | Reduction of Nitro Group |

| 3 | 7-Methoxy-6-(prop-2-ynyloxy)quinazolin-4(3H)-one | C12H10N2O3 | Quinazoline Ring Formation |

| 4 | 4-Chloro-7-methoxy-6-(prop-2-ynyloxy)quinazoline | C12H9ClN2O2 | Chlorination |

| 5 | N-(substituted-phenyl)-7-methoxy-6-(prop-2-ynyloxy)quinazolin-4-amine | Variable | Coupling with Substituted Aniline |

Derivatization Strategies and Analogs in Contemporary Research

Design and Synthesis of Novel Propargyl-Functionalized Benzoic Acid Derivatives

The synthesis of derivatives based on the 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid scaffold leverages the reactivity of its functional groups. The propargyl group, in particular, is a versatile handle for introducing molecular diversity. The primary method for creating such compounds involves the O-alkylation of a corresponding phenolic precursor, such as 4-hydroxy-3-methoxybenzoic acid (vanillic acid), with propargyl bromide. iucr.org This reaction is a foundational step for introducing the key propargyl moiety. nih.gov

Research into the synthesis of related structures, such as 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, demonstrates common strategies in this class of compounds. mdpi.com The process often begins with the selective alkylation of a dihydroxybenzoate derivative using propargyl bromide in the presence of a base like potassium carbonate. mdpi.com Subsequent modifications can then be performed on the remaining functional groups. For instance, the carboxylic acid can be esterified, and other hydroxyl groups can be protected before further reactions, such as thermal cyclization, are carried out to create more complex heterocyclic systems like chromanes. mdpi.comresearchgate.net

The design of these novel derivatives is often guided by a specific application. The propargyl group is particularly useful for its ability to participate in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition, allowing for the efficient and specific conjugation to other molecules. This functional handle is a key design element when developing chemical probes or linkers.

| Starting Material | Key Reagent | Reaction Type | Resulting Moiety/Derivative | Reference |

|---|---|---|---|---|

| 4-Hydroxy-3-methoxybenzoic acid | Propargyl bromide | O-alkylation | This compound | iucr.org |

| 3,5-Dihydroxybenzoate | Propargyl bromide | Selective O-alkylation | Mono-propargyl functionalized benzoate (B1203000) | mdpi.com |

| Propargyloxy-benzoic acid ester | N,N-diethylaniline (heat) | Thermal Cyclization | Chromane derivatives | mdpi.com |

Exploration of Structure-Reactivity Relationships within Derivatized Scaffolds

The chemical reactivity of this compound and its analogs is intrinsically linked to their three-dimensional structure. Crystallographic studies of related derivatives, such as Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate, provide insight into the spatial arrangement of the functional groups. iucr.org In this derivative, the propargyl groups (referred to as allylic groups) are twisted out of the plane of the phenyl ring, with dihedral angles reported to vary significantly, for instance, between 7.92° and 25.42°. iucr.orgresearchgate.net

This non-planar conformation is crucial. It dictates the accessibility of the alkyne's triple bond for reactions like cycloadditions and influences how the molecule packs in a solid state. researchgate.net Similarly, the orientation of the methoxy (B1213986) and carboxylic acid groups affects intermolecular interactions, such as hydrogen bonding. researchgate.net For example, in the crystal structure of 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde, a related compound, the propargyl group is inclined to the benzene (B151609) ring by 69.7°, and molecules are linked by C-H···O hydrogen bonds to form dimers. researchgate.net

Understanding these relationships is vital for designing molecules with specific properties. For instance, altering substituents on the benzene ring can change the electronic properties of the carboxylic acid, affecting its acidity. nih.gov Likewise, modifying the steric bulk around the propargyl group can influence its reactivity in subsequent conjugation reactions. These structure-reactivity insights allow researchers to fine-tune the behavior of derivatives for applications in materials science or as biological probes. nih.gov

Synthesis of Polyfunctionalized Compounds Incorporating the this compound Framework

The this compound framework serves as a key intermediate for building more complex, polyfunctionalized molecules. chemimpex.com Its utility as a building block is demonstrated in medicinal chemistry and materials science, where it is used to construct larger, more elaborate structures. chemimpex.com

A notable example of a related scaffold in complex synthesis is the use of its precursor, 3-methoxy-4-hydroxybenzoic acid, to synthesize the kinase inhibitor drug Bosutinib. mdpi.comnih.gov The synthesis begins with this simple benzoic acid derivative and proceeds through a multi-step sequence including esterification, alkylation, nitration, reduction, cyclization, and amination reactions to build the final complex quinoline-based structure. mdpi.com This highlights how the substituted benzoic acid core is a foundational element upon which significant molecular complexity can be assembled.

The presence of the propargyl group in this compound adds another layer of synthetic potential. This functional group allows the entire benzoic acid framework to be incorporated into larger systems via reactions targeting the alkyne. This makes the compound a valuable precursor for creating polymers with specific thermal or mechanical properties or for developing advanced specialty chemicals. chemimpex.com

Development of Linker Systems and Chemical Probes

The unique trifunctional nature of molecules like this compound—containing a carboxylic acid handle, a propargyl alkyne tag, and a substituted phenyl core—makes them highly suitable for developing linker systems and chemical probes. chemimpex.comsigmaaldrich.com

The carboxylic acid group provides a convenient attachment point for connecting the molecule to a ligand or pharmacophore. sigmaaldrich.com The propargyl group, with its terminal alkyne, serves as a bioorthogonal handle. This alkyne can be used for "tagging" through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, allowing for the attachment of reporter molecules like fluorophores or biotin (B1667282) for visualization or purification.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei. Although specific experimental NMR spectra for 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid are not detailed in the reviewed literature, the analysis of its propargyl ester derivative provides a robust model for understanding the proton and carbon environments of the core structure.

¹H NMR Spectroscopy for Proton Environment Analysis

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. For the derivative Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate, the spectrum, recorded in CDCl₃ at 400 MHz, shows distinct signals corresponding to the aromatic, methoxy (B1213986), and propargyl protons. iucr.orgiucr.org The aromatic protons appear as three distinct signals, characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. iucr.org The methylene (B1212753) protons of the two propargyl groups and the single methoxy group protons are also clearly resolved. iucr.org

iucr.orgiucr.org| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

|---|---|---|---|

| 7.69 | d (doublet) | 8.4 | Aromatic H |

| 7.55 | s (singlet) | - | Aromatic H |

| 7.03 | d (doublet) | 8.4 | Aromatic H |

| 4.88 | d (doublet) | 2.4 | Methylene H (-OCH₂) |

| 4.81 | d (doublet) | 2.4 | Methylene H (-OCH₂) |

| 3.91 | s (singlet) | - | Methoxy H (-OCH₃) |

| 2.52 | t (triplet) | 2.4 | Alkyne H (-C≡CH) |

| 2.50 | t (triplet) | 2.4 | Alkyne H (-C≡CH) |

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The spectrum for Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate shows signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methoxy and propargyl groups. iucr.orgiucr.org The chemical shifts provide clear evidence for the different types of carbon atoms within the structure. iucr.org

iucr.orgiucr.org| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| 165.2 | Ester Carbonyl (C=O) |

| 150.9 | Aromatic C-O |

| 149.0 | Aromatic C-O |

| 123.4 | Aromatic C-H |

| 122.8 | Aromatic C |

| 112.5 | Aromatic C-H |

| 77.8 | Alkyne C (-C≡CH) |

| 74.8 | Alkyne C (-C≡CH) |

| 56.4 | Methylene C (-OCH₂) |

| 55.9 | Methoxy C (-OCH₃) |

| 52.2 | Methylene C (-OCH₂) |

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including infrared (IR) spectroscopy, is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. While a specific experimental spectrum for this compound was not found, the expected absorption bands can be predicted based on its structure. Key expected vibrations include a broad O-H stretch from the carboxylic acid group (typically 3300-2500 cm⁻¹), a sharp C=O stretch from the carbonyl group (around 1700 cm⁻¹), a sharp alkyne ≡C-H stretch (around 3300 cm⁻¹), a weak C≡C stretch (around 2150-2100 cm⁻¹), C=C stretching bands from the aromatic ring (1600-1450 cm⁻¹), and C-O stretching from the ether and methoxy groups (1250-1000 cm⁻¹).

X-ray Crystallography for Solid-State Structure Determination

Crystal System and Space Group Analysis (e.g., Orthorhombic Pca21)

The crystal structure analysis of Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate shows that it crystallizes in the orthorhombic crystal system. iucr.orgresearchgate.net The specific space group was determined to be Pca2₁, with two crystallographically independent molecules (labeled A and B) present in the asymmetric unit. iucr.orgnih.gov

Molecular Conformation and Dihedral Angle Investigations

The X-ray diffraction data reveals the three-dimensional conformation of the molecules in the crystal lattice. nih.gov In the structure of Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate, the substituent groups are twisted out of the plane of the benzoate (B1203000) rings. iucr.org The degree of this twist is defined by the dihedral angles between the benzene ring and the methoxy, ester, and ether groups. nih.gov These angles differ slightly between the two independent molecules (A and B) in the asymmetric unit, indicating subtle conformational differences. iucr.orgnih.gov

iucr.orgiucr.orgnih.gov| Dihedral Angle | Molecule A (°) | Molecule B (°) |

|---|---|---|

| Benzene Ring and Methoxy Group | 7.17 (15) | 3.22 (16) |

| Benzene Ring and Ether Group | 11.48 (15) | 7.92 (13) |

| Benzene Ring and Ester Group | 15.80 (12) | 25.42 (8) |

Analysis of Intermolecular Interactions (e.g., C—H⋯O Hydrogen Bonding, Dimeric Entities, Crystal Packing)

The solid-state structure of prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate, a derivative of this compound, has been elucidated through single-crystal X-ray diffraction studies. The analysis reveals a complex network of non-classical intermolecular interactions that dictate the molecular conformation and crystal packing. The compound crystallizes in the orthorhombic space group Pca2₁ with two crystallographically independent molecules, designated as A and B, in the asymmetric unit. nih.goviucr.org These two molecules exhibit slight conformational differences, primarily in the orientation of the propargyl groups relative to the central benzoate ring. nih.goviucr.org The root-mean-square deviation between the two independent molecules is 0.113 Å. iucr.orgresearchgate.net

C—H⋯O Hydrogen Bonding and Dimeric Entities

The crystal structure is stabilized by non-classical C—H⋯O hydrogen bonds. researchgate.net These interactions are crucial in the formation of supramolecular structures. Specifically, the two independent molecules (A and B) in the asymmetric unit are linked together through these C—H⋯O interactions to form distinct dimeric entities. nih.goviucr.orgresearchgate.net This fundamental dimeric motif is the primary building block of the larger crystal lattice. The geometric parameters of these key hydrogen-bonding interactions are detailed in the table below.

Table 1: Hydrogen-Bond Geometry for Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| C14—H14···O3ⁱ | 0.93 | 2.56 | 3.483(4) | 171 |

| C28—H28···O7ⁱⁱ | 0.93 | 2.58 | 3.498(4) | 170 |

Symmetry codes: (i) x, -y+1/2, z+1/2; (ii) x, -y+1/2, z-1/2.

Crystal Packing

The slight conformational differences between molecules A and B are evident in the dihedral angles between the benzene ring and its substituents. iucr.org In molecule A, the dihedral angles with the methoxy, ester, and ether groups are 7.17 (15)°, 15.80 (12)°, and 11.48 (15)°, respectively. nih.goviucr.org In molecule B, the corresponding angles are 3.22 (16)°, 25.42 (8)°, and 7.92 (13)°. nih.goviucr.org These variations highlight the conformational flexibility of the molecule within the crystalline environment.

Table 2: Crystal Data and Structure Refinement Details

| Parameter | Value |

|---|---|

| Empirical formula | C₁₄H₁₂O₄ |

| Formula weight | 244.24 |

| Crystal system | Orthorhombic |

| Space group | Pca2₁ |

| a (Å) | 13.7387 (12) |

| b (Å) | 20.547 (2) |

| c (Å) | 8.4283 (9) |

| V (ų) | 2379.2 (4) |

| Z | 8 |

| Dₓ (Mg m⁻³) | 1.364 |

Data sourced from crystallographic studies. researchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties (e.g., DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By approximating the electron density of a system, DFT calculations can predict a wide range of molecular characteristics with a favorable balance of accuracy and computational cost. For 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid, DFT studies would provide a detailed picture of its electronic behavior.

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites.

In an MEP analysis of this compound, the regions of negative potential (typically colored red or yellow) would indicate electron-rich areas, which are susceptible to electrophilic attack and are indicative of proton-acceptor sites. These would be concentrated around the oxygen atoms of the carboxylic acid, methoxy (B1213986), and ether groups due to their high electronegativity. nih.gov Conversely, regions of positive potential (colored blue) highlight electron-deficient areas, primarily around the acidic hydrogen of the carboxyl group, making it a proton-donor site. nih.gov This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which governs the compound's crystal packing and interactions with biological targets. researchgate.net

Table 1: Illustrative MEP Data for Functional Groups in this compound (Note: The following values are representative examples based on typical DFT calculations for similar functional groups and are not from a specific study on this molecule.)

| Functional Group Atom | Predicted Electrostatic Potential (kcal/mol) | Implication |

| Carbonyl Oxygen (C=O) | -55 to -65 | Strong proton-acceptor site |

| Hydroxyl Oxygen (-OH) | -45 to -55 | Proton-acceptor site |

| Methoxy Oxygen (-OCH₃) | -35 to -45 | Moderate proton-acceptor site |

| Ether Oxygen (-O-CH₂) | -30 to -40 | Moderate proton-acceptor site |

| Carboxylic Hydrogen (-OH) | +50 to +60 | Strong proton-donor site |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. taylorandfrancis.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. taylorandfrancis.com

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and indicates its electron-donating ability. The energy of the LUMO (ELUMO) is related to its electron affinity. The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making intramolecular charge transfer easier. nih.govresearchgate.net For this compound, DFT calculations would reveal that the HOMO is likely distributed over the electron-rich benzene (B151609) ring and oxygen atoms, while the LUMO may be localized on the carboxylic acid group and the triple bond of the propargyl moiety. This distribution governs the molecule's role in charge-transfer interactions. nih.gov

Table 2: Hypothetical FMO Energy Parameters for this compound (Note: These values are illustrative and based on typical ranges for similar aromatic acids.)

| Parameter | Hypothetical Value (eV) | Significance |

| EHOMO | -6.5 | Electron-donating capability |

| ELUMO | -1.8 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.7 | Chemical reactivity and stability |

Quantum chemical calculations are highly effective in predicting vibrational spectra (Infrared and Raman). By calculating the second derivatives of the energy with respect to atomic displacements, theoretical vibrational frequencies can be obtained. These calculated frequencies, when appropriately scaled to account for systematic errors in the theoretical method, can be correlated with experimental FTIR and FT-Raman spectra. researchgate.net This correlation allows for a precise assignment of vibrational modes to specific functional groups and bond movements within the this compound molecule. For instance, calculations could definitively assign the stretching frequencies for the C=O of the carboxylic acid, the C≡C of the alkyne, and the various C-H and C-O bonds, aiding in the structural confirmation of the synthesized compound. researchgate.net

In Silico Studies of Conformation and Stability

In silico studies are essential for exploring the conformational landscape of a flexible molecule like this compound. The molecule possesses several rotatable bonds, including those of the methoxy and propargyloxy side chains. Computational methods can perform a potential energy surface scan by systematically rotating these bonds to identify the most stable conformers (energy minima).

Such studies would likely reveal that the planarity of the benzoic acid core is largely maintained, but the side chains can adopt various orientations. The most stable conformation would be determined by a balance of electronic effects (like conjugation) and steric hindrance between the side chains. bohrium.com For example, crystallographic studies on a related ester, prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate, show that the propargyl groups are twisted out of the plane of the benzoate (B1203000) ring, with dihedral angles varying significantly. researchgate.netnih.gov A computational conformational analysis would quantify the energy differences between these various conformers and the energy barriers to their interconversion, providing insight into the molecule's dynamic behavior in solution.

Reaction Mechanism Studies and Pathway Prediction for Chemical Transformations

Computational chemistry can be used to model the reaction mechanisms of this compound. This compound serves as a versatile intermediate in organic synthesis. chemimpex.com For instance, the terminal alkyne of the propargyloxy group is a key functional handle for "click chemistry" reactions, such as the Huisgen 1,3-dipolar cycloaddition with azides to form triazoles. semanticscholar.org

Applications As a Building Block in Advanced Organic Synthesis

Role in the Construction of Complex Organic Molecules

The unique structure of 3-methoxy-4-(prop-2-ynyloxy)benzoic acid makes it a significant intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical field. chemimpex.com The carboxylic acid group can readily undergo esterification or amidation reactions to form larger assemblies. Simultaneously, the terminal alkyne of the propargyloxy group serves as a critical handle for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC). This dual reactivity allows for the straightforward and efficient linking of different molecular fragments, positioning it as a key component in the synthesis of novel drug formulations and other intricate organic structures. chemimpex.com Its utility as a foundational element showcases its potential in medicinal chemistry for creating targeted therapeutic agents. chemimpex.com

Integration into Polymeric Materials and Coatings for Enhanced Properties

In the field of material science, this compound serves as a valuable precursor for the development of advanced polymers and high-performance coatings. chemimpex.com The propargyloxy group is particularly important in this context, as the terminal alkyne can participate in polymerization reactions. This allows for the integration of the benzoic acid moiety into polymer backbones or as a pendant group, which can enhance the thermal and mechanical properties of the resulting materials. chemimpex.com

Research has highlighted that related structures are promising precursors for novel coordination polymers. nih.goviucr.org The ability of the alkyne to undergo various chemical transformations is crucial for creating diverse derivatives used in formulating robust industrial products, including high-performance coatings and adhesives. chemimpex.com The incorporation of this building block can impart favorable characteristics such as improved thermal stability and compatibility with other materials. chemimpex.com

Utility in the Development of Specialty Chemicals and Industrial Products

This compound is an effective intermediate in the production of a range of specialty chemicals. chemimpex.com Its adaptable structure allows for various chemical modifications, leading to the creation of diverse derivatives for specific industrial uses. chemimpex.com One notable application is in agricultural chemistry, where it is used in the formulation of herbicides and pesticides to improve crop protection. chemimpex.com Furthermore, its derivatives are crucial components in industrial products that demand high performance, such as specialized adhesives and coatings, demonstrating its broad utility beyond laboratory research. chemimpex.com

| Application Area | Specific Use | Reference |

| Material Science | Precursor for polymers with improved thermal and mechanical properties. | chemimpex.com |

| Industrial Products | Component in high-performance coatings and adhesives. | chemimpex.com |

| Agricultural Chemistry | Intermediate in the formulation of herbicides and pesticides. | chemimpex.com |

| Pharmaceuticals | Key intermediate in the synthesis of complex drug molecules. | chemimpex.com |

Precursor for Advanced Chemical Probes and Ligands in Chemical Biology

The terminal alkyne functionality of this compound makes it an ideal precursor for the synthesis of advanced chemical probes and ligands for applications in chemical biology. chemimpex.com This alkyne group can be readily conjugated to biomolecules or other reporter tags via click chemistry, a bioorthogonal reaction widely used for its high efficiency and specificity. A derivative, prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate, has been investigated as a precursor for linker systems, such as hydroxamic acid-type linkers and coordination polymers. nih.goviucr.org This capability to act as a linking agent is fundamental in developing probes to study enzyme interactions and metabolic pathways, which can provide valuable insights into cellular processes and identify potential therapeutic targets. chemimpex.com

Emerging Research Directions and Future Outlook

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid involves the Williamson ether synthesis, typically reacting 4-hydroxy-3-methoxybenzoic acid (vanillic acid) with propargyl bromide in the presence of a base like potassium carbonate and a solvent such as acetone (B3395972). nih.govresearchgate.net While effective at the lab scale, this method presents challenges for sustainable and large-scale production, including the use of volatile organic solvents and potentially hazardous alkylating agents.

Future research is directed towards aligning the synthesis with the principles of green chemistry. acs.org A primary opportunity lies in the use of renewable feedstocks; the starting material, vanillic acid, is a naturally occurring phenolic acid that can be derived from plant sources. nih.gov The development of greener synthetic methodologies is a key objective, focusing on several areas:

Alternative Solvents: Replacing traditional organic solvents with more environmentally benign options like water, supercritical CO2, or bio-based solvents is a priority. jocpr.com The use of aqueous micellar catalysis, for example, can enhance the solubility of organic reactants in water and create nanoreactor environments that accelerate reaction rates. novartis.com

Energy Efficiency: Exploring energy-efficient techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional refluxing. mdpi.comrasayanjournal.co.in

Catalysis: The design of novel catalytic systems could improve the efficiency and selectivity of the etherification process, potentially reducing waste and eliminating the need for stoichiometric reagents. novartis.com

The table below outlines a comparison between the traditional synthesis and potential sustainable alternatives.

| Feature | Traditional Synthesis | Sustainable Alternative | Rationale |

| Starting Material | 4-Hydroxy-3-methoxybenzoic acid | 4-Hydroxy-3-methoxybenzoic acid | Utilizes a renewable, bio-based feedstock. nih.gov |

| Solvent | Acetone, Toluene (B28343) nih.gov | Water, Supercritical Fluids, Bio-solvents | Reduces use of hazardous and volatile organic compounds (VOCs). jocpr.commdpi.com |

| Energy Input | Conventional Heating (Reflux) nih.gov | Microwave Irradiation, Ultrasound | Lowers energy consumption and shortens reaction times. mdpi.com |

| Base | K2CO3 (Stoichiometric) nih.gov | Solid-supported base, Recyclable Catalyst | Simplifies purification and minimizes inorganic waste streams. |

| Purification | Solvent Extraction, Recrystallization researchgate.net | Catalytic systems, Solvent-free reactions | Reduces solvent waste and improves process efficiency. mdpi.com |

Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations

The unique trifunctional structure of this compound—comprising a carboxylic acid, a terminal alkyne, and an aromatic ring—offers a rich platform for chemical exploration. While the carboxylic acid undergoes typical reactions like esterification and amidation, the terminal alkyne is the primary site for novel reactivity. justlonghealth.com

The propargyl group's terminal alkyne is a versatile functional handle for a variety of advanced organic reactions:

Cycloaddition Reactions: The alkyne is an ideal substrate for "click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC), to form triazole rings. This reactivity is fundamental in materials science for creating cross-linked polymers and in medicinal chemistry for bioconjugation. Rational design of monomers containing alkyne functionalities can lead to the topochemical synthesis of polymers with unique helical structures. rsc.org

Coupling and Tandem Reactions: The alkyne can participate in various metal-catalyzed coupling reactions. Research into tandem reactions, where aryl propargyl ethers react with other substrates like o-iodibenzoic acid, has shown pathways to construct complex cyclolactones. researchgate.net

Hydrofunctionalization: Catalytic systems involving copper and palladium can achieve the differential dihydrofunctionalization of terminal alkynes, allowing for the controlled addition of different functional groups across both π-bonds of the alkyne in a single step. nih.gov

Novel Transformations: Emerging research shows that terminal alkynes can be transformed into branched allylic sulfones using rhodium-based catalyst systems, demonstrating that the reactivity of the alkyne group is still an area of active discovery. acs.org

Future work will likely focus on developing stereospecific and regioselective catalytic transformations to further enhance the synthetic utility of this compound as a building block.

Expansion of Application Domains through Rational Design

The current applications of this compound are primarily as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. chemimpex.com However, its distinct structural features make it an excellent candidate for rational design in advanced materials.

Coordination and High-Performance Polymers: The molecule is recognized as a promising linker precursor for creating novel coordination polymers. nih.gov The rigid benzoic acid backbone combined with the reactive alkyne "handle" allows for the systematic construction of complex, functional materials. By rationally designing conjugated side chains on polymer backbones, properties like energy level alignment and phase separation can be fine-tuned for applications in organic electronics, such as all-polymer solar cells. rsc.orgmdpi.com

Fire-Resistant Materials: Propargyl ether functionalities derived from bio-based phenolic acids are being explored for creating thermally stable and fire-resistant networks. The cross-linking of the alkyne groups upon heating leads to materials with high char yields and low heat release capacity, making them suitable for demanding applications. rsc.org

Functional Surfaces and Nanoparticles: The carboxylic acid group provides a strong anchor point for binding to surfaces. Functionalized benzoic acids are known to chemisorb onto various substrates, which can be exploited for creating modified surfaces or functionalizing nanoparticles for catalytic applications. nih.govnih.gov

The rational design of materials using this compound as a monomer or functionalizing agent allows for precise control over the final properties, opening doors to applications in electronics, aerospace, and catalysis.

Challenges and Opportunities in Scalable Production and Industrial Utilization

Transitioning this compound from a specialty research chemical to an industrial building block presents both challenges and opportunities.

Challenges:

Process Safety and Waste: The use of hazardous reagents like propargyl bromide and solvents like toluene in conventional synthesis poses safety and environmental risks at an industrial scale. nih.gov The workup procedures, involving solvent extraction and recrystallization, generate significant waste streams. researchgate.net

Process Optimization: Standard laboratory batch processes are often inefficient when scaled up. Issues such as heat transfer, mixing, and product isolation require significant process engineering to overcome.

Opportunities:

Green and Continuous Manufacturing: The primary opportunity lies in redesigning the synthesis based on green chemistry principles. Implementing sustainable solvents, catalytic processes, and energy-efficient technologies can mitigate many of the challenges. jocpr.commdpi.com Adopting continuous flow manufacturing could offer superior control over reaction parameters, enhance safety, and improve throughput and consistency compared to batch production.

High-Value Niche Markets: The unique properties of this compound make it an attractive component for high-performance materials where cost is secondary to performance, such as in the aerospace or electronics industries. rsc.org

Bio-Based Supply Chain: Leveraging the bio-based origin of vanillic acid can be a significant market advantage, appealing to industries seeking to increase the renewable content of their products and reduce their carbon footprint. nih.gov

Successful industrial utilization will depend on the development of a safe, efficient, and cost-effective manufacturing process that aligns with modern standards of sustainable chemical production.

Q & A

Q. What are the recommended synthetic routes for 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification reactions. For example, coupling 3-methoxy-4-hydroxybenzoic acid with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) introduces the propargyloxy group. Optimization includes:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity .

- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve yield in biphasic systems.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity.

Post-synthesis, validate via NMR (¹H/¹³C) and LC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methoxy (δ ~3.8–4.0 ppm), propargyloxy (δ ~4.7–5.0 ppm), and aromatic protons (δ ~6.8–7.5 ppm). Carboxylic acid protons may appear broad (δ ~12–13 ppm) .

- FT-IR : Confirm carbonyl (C=O stretch ~1680–1700 cm⁻¹) and alkyne (C≡C stretch ~2100–2260 cm⁻¹) groups.

- LC-MS : Use electrospray ionization (ESI) in negative mode for molecular ion [M-H]⁻ (calculated m/z: 220.06) .

Q. How should researchers assess the compound’s stability under experimental conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.

- pH Sensitivity : Test solubility and stability in buffers (pH 3–10) via UV-Vis spectroscopy over 24–72 hours.

- Light Sensitivity : Store in amber vials and monitor degradation via HPLC under UV exposure .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound, and what challenges arise?

- Methodological Answer :

- Crystallization : Use slow evaporation (solvent: acetone/water) to grow single crystals.

- Data Collection : Employ synchrotron radiation or Mo-Kα sources for high-resolution data.

- Refinement : Use SHELXL for structure solution. Challenges include low crystal quality due to flexible propargyloxy group; mitigate by co-crystallizing with stabilizing agents (e.g., crown ethers) .

Q. What computational methods predict the compound’s reactivity or tautomeric forms?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study tautomerism (e.g., keto-enol forms).

- Molecular Dynamics : Simulate solvent interactions (water, DMSO) to assess stability of reactive intermediates.

- Docking Studies : Predict binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .

Q. How can researchers analyze potential byproducts or impurities during synthesis?

- Methodological Answer :

- HPLC-MS/MS : Use reverse-phase C18 columns (gradient: 0.1% formic acid in acetonitrile/water) to separate impurities.

- GC-MS : Detect volatile byproducts (e.g., unreacted propargyl bromide).

- NMR Spiking : Add authentic standards to identify unknown peaks .

Q. What strategies enable derivatization of the compound for functional studies?

- Methodological Answer :

- Click Chemistry : Utilize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append fluorescent tags or biotin.

- Esterification : Protect the carboxylic acid group (via methyl ester formation) to study propargyloxy reactivity.

- Metal Coordination : Screen for complexation with transition metals (e.g., Pd, Ru) for catalytic applications .

Safety and Handling

Q. What precautions are essential for safe handling in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis .

- Ventilation : Ensure adequate airflow to avoid inhalation of dust/aerosols (P261, P271) .

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in designated containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.